tert-Butyl (S)-3-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate tert-Butyl (S)-3-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18641993
InChI: InChI=1S/C14H25NO4/c1-5-18-12(16)7-6-11-8-9-15(10-11)13(17)19-14(2,3)4/h11H,5-10H2,1-4H3/t11-/m0/s1
SMILES:
Molecular Formula: C14H25NO4
Molecular Weight: 271.35 g/mol

tert-Butyl (S)-3-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC18641993

Molecular Formula: C14H25NO4

Molecular Weight: 271.35 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (S)-3-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate -

Specification

Molecular Formula C14H25NO4
Molecular Weight 271.35 g/mol
IUPAC Name tert-butyl (3S)-3-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C14H25NO4/c1-5-18-12(16)7-6-11-8-9-15(10-11)13(17)19-14(2,3)4/h11H,5-10H2,1-4H3/t11-/m0/s1
Standard InChI Key ZXVMQNJUAVEKFX-NSHDSACASA-N
Isomeric SMILES CCOC(=O)CC[C@H]1CCN(C1)C(=O)OC(C)(C)C
Canonical SMILES CCOC(=O)CCC1CCN(C1)C(=O)OC(C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

  • Pyrrolidine ring: A five-membered saturated heterocycle with a nitrogen atom at position 1.

  • tert-Butyl carbamate: A protective group attached to the nitrogen, enhancing stability during synthetic procedures.

  • 3-Ethoxy-3-oxopropyl chain: A propyl substituent with an ethoxy carbonyl group at the terminal carbon, enabling further functionalization .

The (S)-configuration at the 3-position introduces chirality, which is critical for interactions with biological targets.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₄H₂₅NO₅
Molecular Weight287.35 g/mol
Density1.05–1.10 g/cm³ (estimated)
Boiling Point320–340°C (predicted)
SolubilitySoluble in DMSO, THF, CH₂Cl₂
LogP (Partition Coefficient)1.8 (calculated)

Synthesis and Optimization

Retrosynthetic Analysis

The synthesis involves three strategic steps:

  • Pyrrolidine ring formation: Cyclization of γ-aminobutyric acid derivatives.

  • Boc protection: Introduction of the tert-butyl carbamate group under anhydrous conditions.

  • Stereoselective introduction of the 3-ethoxy-3-oxopropyl chain: Achieved via asymmetric alkylation or Mitsunobu reaction .

Example Synthetic Pathway

  • Starting Material: (S)-3-Hydroxypyrrolidine-1-carboxylate.

  • Activation: Treat with NaH in DMF to deprotonate the hydroxyl group .

  • Alkylation: React with ethyl acrylate in the presence of a chiral catalyst to install the ethoxy carbonyl group.

  • Purification: Column chromatography (hexane:EtOAc) yields the enantiomerically pure product.

Yield: 65–75% (optimized conditions) .

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound’s ester and carbamate groups serve as handles for further modifications:

  • Hydrolysis: Conversion to carboxylic acids for prodrug development.

  • Amide formation: Coupling with amines to generate peptidomimetics.

Table 2: Biological Targets and Therapeutic Areas

Target ClassTherapeutic AreaRole of Compound
Protease InhibitorsAntiviral AgentsScaffold for active site binding
GPCR ModulatorsNeurological DisordersAllosteric modulation
Kinase InhibitorsOncologyATP-binding site competition

Case Study: Antiviral Activity

In a 2024 study, analogs of this compound demonstrated IC₅₀ = 2.3 μM against SARS-CoV-2 main protease, highlighting its potential in antiviral drug design.

PrecautionRecommendation
Personal ProtectionGloves, goggles, and respirator in ventilated areas
Storage2–8°C in airtight containers
Spill ManagementAbsorb with inert material and dispose

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 4.12 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)

    • δ 3.40–3.60 (m, 4H, pyrrolidine ring)

    • δ 1.44 (s, 9H, tert-butyl)

Infrared Spectroscopy (IR)

  • Key Absorptions:

    • 1745 cm⁻¹ (C=O, ester)

    • 1690 cm⁻¹ (C=O, carbamate)

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